Glyceryl 2-butyrate distearate

Description

Properties

CAS No. |

66411-63-0 |

|---|---|

Molecular Formula |

C43H82O6 |

Molecular Weight |

695.1 g/mol |

IUPAC Name |

(2-butanoyloxy-3-octadecanoyloxypropyl) octadecanoate |

InChI |

InChI=1S/C43H82O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41(44)47-38-40(49-43(46)35-6-3)39-48-42(45)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3 |

InChI Key |

VWOYFYXTHWSVOX-UHFFFAOYSA-N |

Canonical SMILES |

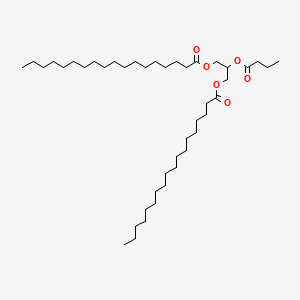

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCC |

Origin of Product |

United States |

Advanced Analytical Methodologies for Structural Characterization and Isomer Differentiation of Glyceryl 2 Butyrate Distearate

Chromatographic Techniques for Acylglycerol Profiling and Separation

The comprehensive structural analysis of Glyceryl 2-butyrate distearate, a structured triacylglycerol (TAG), necessitates advanced analytical methodologies capable of differentiating it from its isomers and other acylglycerols. Chromatographic techniques are fundamental to this process, offering various mechanisms for separation based on the physicochemical properties of the molecules. These methods are crucial for isolating the target compound and enabling its precise characterization.

Gas-Liquid Chromatography (GLC) Applications in Glyceride Analysis

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is a powerful analytical technique for the separation and quantification of volatile compounds. sfu.ca In lipid analysis, its primary application is the determination of fatty acid composition after the triacylglycerols are converted into more volatile fatty acid methyl esters (FAMEs) through transesterification. sfu.cagerli.com However, GLC can also be applied to the analysis of intact triglycerides, particularly with high-temperature capillary columns and programmed temperature gradients. mpob.gov.mymeatscience.orgnih.gov

Separation of intact TAGs by GLC is primarily based on their carbon number (the total number of carbon atoms in the fatty acid chains), with shorter-chain TAGs eluting before longer-chain ones. au.dkresearchgate.net The technique requires high temperatures due to the low volatility of TAGs, and high flow rates of the carrier gas are necessary to move the compounds through the column efficiently. meatscience.orgnih.gov Flame ionization detectors (FID) are commonly used for detection and quantification. meatscience.org

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Stationary Phase | Typically non-polar or semi-polar phases stable at high temperatures (e.g., methyl silicone phases). mpob.gov.my | Affects the resolution of TAGs with similar carbon numbers. |

| Temperature Programming | Gradual increase in column temperature during the analysis. mpob.gov.mynih.gov | Essential for eluting a wide range of TAGs, from short-chain to long-chain, within a reasonable timeframe. |

| Carrier Gas | Inert gas such as helium or nitrogen. sfu.caau.dk | High flow rates are used to ensure efficient volatilization and movement of low-volatility TAGs. meatscience.org |

| Detection | Flame Ionization Detector (FID) is most common. meatscience.org | Provides sensitive and quantitative detection of eluted glycerides. |

While GLC is highly effective for separating TAGs based on carbon number and, to some extent, the degree of unsaturation, its ability to resolve regioisomers (isomers with fatty acids at different positions on the glycerol (B35011) backbone) is limited. mpob.gov.mynih.gov For a compound like this compound (SBS, where S=stearate (B1226849) and B=butyrate), separating it from its regioisomer, Glyceryl 1-butyrate distearate (BSS), is exceptionally challenging with GLC alone. These isomers have identical molecular weights and very similar volatilities, making their separation difficult. More advanced techniques, particularly HPLC coupled with mass spectrometry, are generally required for unambiguous regioisomer identification. mdpi.comaocs.org

High-Performance Liquid Chromatography (HPLC) for Complex Acylglycerol Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex lipid mixtures, including triacylglycerols. tandfonline.comdss.go.th Unlike GLC, HPLC analysis is performed on intact molecules without the need for derivatization, preserving the original structure. au.dk The versatility of HPLC allows for separation based on various molecular properties by employing different stationary and mobile phases. dss.go.th For TAGs, separations can be achieved based on partition number (related to chain length and unsaturation), polarity, or the number and position of double bonds. mdpi.comdss.go.thacs.org

Normal-Phase HPLC (np-HPLC) separates molecules based on polarity. When coupled with mass spectrometry (MS), it becomes a highly effective tool for the regiospecific determination of structured TAGs containing both short-chain and long-chain fatty acids, such as this compound. nih.govresearchgate.net This approach has been successfully used to analyze short-chain TAGs in butterfat. nih.govresearchgate.net

In this method, tandem mass spectrometry (MS/MS) is used for identification. After ionization (e.g., using electrospray ionization, ESI), the protonated or ammoniated molecular ion of the TAG is fragmented. The resulting product ions provide structural information. A key observation is that the loss of a fatty acid from the sn-2 position is significantly less favorable than from the sn-1 or sn-3 positions. nih.govresearchgate.net Therefore, for this compound (an LSL-type TAG, where L=long-chain and S=short-chain), the fragment ion corresponding to the loss of butyric acid will be much less abundant than the fragment corresponding to the loss of stearic acid. Conversely, for the regioisomer Glyceryl 1-butyrate distearate (an SLL-type TAG), the loss of butyric acid will be more prominent. This difference in fragment ion abundance allows for the clear differentiation and quantification of the regioisomers. nih.govresearchgate.net

| Regioisomer Structure | Example | Expected Fragmentation Pattern (ESI-MS/MS) |

|---|---|---|

| LSL (Long-Short-Long) | This compound (Stearoyl-Butyroyl-Stearoyl) | The ion abundance from the loss of the short-chain fatty acid (butyric acid) from the sn-2 position is significantly lower than the loss of the long-chain acid. nih.govresearchgate.net |

| SLL (Short-Long-Long) | Glyceryl 1-butyrate distearate (Butyroyl-Stearoyl-Stearoyl) | The ion abundance from the loss of the short-chain fatty acid (butyric acid) from the sn-1 position is significantly higher than the loss of the same acid in the LSL isomer. nih.govresearchgate.net |

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgmalvernpanalytical.com The technique utilizes a column packed with porous gel beads. wikipedia.org Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, leading to a longer retention time. eag.com

In glyceride analysis, GPC is highly effective for separating molecules based on their molecular weight. eag.comnih.gov It can readily separate triacylglycerols from diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids. wur.nl It is also the method of choice for quantifying polymerized triglycerides, which are larger molecules formed during the heating of oils. nih.gov A specific application is found in the United States Pharmacopeia (USP) and National Formulary (NF) for the assay of Glyceryl Distearate, where GPC is used to separate the different glyceride species. shodex.comshodexhplc.com

| Elution Order | Compound Class | Reason for Elution Position |

|---|---|---|

| 1 (First) | Polymerized Triacylglycerols | Highest molecular weight/largest size. nih.gov |

| 2 | Triacylglycerols (e.g., this compound) | Intermediate molecular weight. wur.nl |

| 3 | Diacylglycerols | Lower molecular weight than TAGs. wur.nl |

| 4 (Last) | Monoacylglycerols / Free Fatty Acids | Lowest molecular weight/smallest size. wur.nl |

Thin-Layer Chromatography (TLC) in Initial Acylglycerol Mixture Fractionation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation of lipid classes. bohrium.comgerli.com It serves as an excellent method for the initial fractionation of a complex lipid extract before more sophisticated analysis by GLC or HPLC. meatscience.orggerli.com The separation is based on the differential partitioning of components between a planar stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. gerli.com

In the analysis of acylglycerol mixtures, TLC effectively separates lipids based on their polarity. nih.gov Triacylglycerols, being the least polar, migrate the furthest up the plate, followed by diacylglycerols, and then the most polar monoacylglycerols, which have the lowest migration. nih.govresearchgate.net A common mobile phase for this separation is a mixture of non-polar and slightly polar solvents, such as hexane, diethyl ether, and acetic acid. gerli.comresearchgate.net After development, the separated lipid spots can be visualized using various reagents (e.g., primuline (B81338) or phosphomolybdic acid) and scraped from the plate for subsequent analysis. gerli.comnih.gov

Spectrometric Methods for Molecular Elucidation

Spectrometric techniques are indispensable for determining the molecular structure of glycerides. They provide detailed information on functional groups, molecular weight, and the specific arrangement of constituent fatty acids.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the distinct absorption bands of the ester functional groups. spectroscopyonline.com All esters display a characteristic set of intense peaks. spectroscopyonline.com

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration, which is strong and typically appears in the region of 1800-1600 cm⁻¹. spectroscopyonline.com For an aliphatic ester like this compound, this peak is expected between 1750-1735 cm⁻¹. orgchemboulder.com Another key feature is the C-O stretching vibrations, which appear as two or more strong, distinct bands in the fingerprint region between 1300 and 1000 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additionally, the presence of the glycerol backbone would be indicated by O-H stretching bands (if hydrolysis has occurred or in related mono- or diglycerides) typically around 3300 cm⁻¹ and C-H stretching vibrations in the 2810-2950 cm⁻¹ range. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1750-1735 | Strong |

| Ester (C-O) | Stretch | 1300-1000 | Strong (two or more bands) |

| Alkyl (C-H) | Stretch | 2950-2810 | Medium to Strong |

Mass Spectrometry (MS) for Comprehensive Molecular Species and Isomer Characterization

Mass spectrometry (MS) is a cornerstone technology for the detailed analysis of glycerolipids due to its high sensitivity and specificity. nih.govnih.gov It allows for the determination of the molecular weight and the identification of the fatty acids esterified to the glycerol backbone. nih.gov Various ionization techniques have been developed to analyze neutral lipids like glycerides, which are challenging to ionize. nih.govnih.gov

Electron Ionization (EI) was one of the first MS techniques applied to the analysis of triacylglycerols (TAGs). nih.gov In EI-MS, the molecule is bombarded with high-energy electrons, leading to fragmentation. While this technique often results in the absence of a clear molecular ion, the fragment ions provide valuable structural information. nih.govresearchgate.net

For a glyceride, characteristic fragment ions include:

[M-RCOO]⁺: Ions corresponding to the loss of one of the acyl groups as a carboxylate radical. The relative abundance of these ions can give clues about the chain length of the fatty acids. researchgate.net

RCO⁺: Acylium ions, which are indicative of the individual fatty acids present in the molecule. acs.org

Diacylglycerol-like fragment ions. triacylglycerol.com

The fragmentation pattern in EI-MS can help identify the constituent fatty acids (butyric acid and stearic acid in this case), but it generally lacks the specificity to definitively determine their positions on the glycerol backbone. nih.gov

| Fragment Ion Type | Description | Significance |

|---|---|---|

| [M - C₁₇H₃₅COO]⁺ | Loss of a stearate group | Confirms presence of stearic acid |

| [M - C₃H₇COO]⁺ | Loss of a butyrate (B1204436) group | Confirms presence of butyric acid |

| C₁₇H₃₅CO⁺ | Stearoyl acylium ion | Confirms presence of stearic acid |

| C₃H₇CO⁺ | Butyryl acylium ion | Confirms presence of butyric acid |

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces intact (quasi)molecular ions, such as [M+H]⁺, [M+NH₄]⁺, or [M+Na]⁺, with minimal fragmentation. acs.orgtriacylglycerol.com This makes it ideal for determining the molecular weight of the glyceride. When coupled with tandem mass spectrometry (MS/MS), ESI becomes a powerful tool for structural elucidation, including the differentiation of regioisomers. nih.govnih.gov

In an ESI-MS/MS experiment, the quasi-molecular ion of interest is selected and then fragmented through collision-induced dissociation (CID). The fragmentation patterns of regioisomers are often distinct, allowing for their differentiation. For a mixed-acid glyceride like this compound, the analysis can distinguish between isomers such as 1,3-distearoyl-2-butyryl-glycerol and 1,2-distearoyl-3-butyryl-glycerol.

The fragmentation of sodiated ([M+Na]⁺) or ammoniated ([M+NH₄]⁺) adducts of triacylglycerols is particularly informative. acs.org The neutral loss of a fatty acid from the parent ion is a common fragmentation pathway. nih.gov The relative abundance of the resulting diacylglycerol-like fragment ions can differ depending on the position of the fatty acid on the glycerol backbone. Generally, the loss of a fatty acid from the sn-2 position is less favored than from the sn-1 or sn-3 positions. By analyzing the preferential loss of butyric acid versus stearic acid, the position of the butyrate group can be inferred. For this compound, a significantly lower abundance of the ion corresponding to the loss of butyric acid would strongly suggest its location at the sn-2 position. jst.go.jp

Positional and Stereochemical Analysis of Glycerides

While mass spectrometry provides significant insights into isomer structure, classical biochemical methods are often used for confirmation and for determining stereospecificity.

Enzymatic Regiospecific Analysis Utilizing Positional Lipases

Enzymatic hydrolysis using regiospecific lipases is a well-established method for determining the positional distribution of fatty acids on the glycerol backbone of a triacylglycerol. capes.gov.br These enzymes selectively hydrolyze the ester bonds at specific positions. Pancreatic lipase (B570770), for example, is sn-1,3 specific, meaning it preferentially cleaves the fatty acids at the outer sn-1 and sn-3 positions. mdpi.comresearchgate.net

The analytical procedure involves the following steps:

Incubation of the this compound sample with an sn-1,3 specific lipase.

The lipase hydrolyzes the fatty acids at the sn-1 and sn-3 positions, resulting in a mixture of free fatty acids (FFAs) and 2-monoacylglycerols (2-MAGs). mdpi.com

The reaction products are separated, typically using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The fatty acid composition of the isolated 2-MAG fraction and the FFA fraction is determined, usually by gas chromatography (GC) after conversion to fatty acid methyl esters (FAMEs). capes.gov.br

If butyric acid is predominantly found in the 2-MAG fraction and stearic acid is the primary component of the FFA fraction, it provides conclusive evidence that the original molecule is this compound (i.e., 1,3-distearoyl-2-butyryl-glycerol).

| Product Fraction | Expected Predominant Fatty Acid | Conclusion |

|---|---|---|

| Free Fatty Acids (FFAs) | Stearic Acid | Stearic acid is located at the sn-1 and/or sn-3 positions. |

| 2-Monoacylglycerols (2-MAGs) | Butyric Acid | Butyric acid is located at the sn-2 position. |

Investigation of Asymmetric Centers and Stereoisomeric Forms in Acylglycerols

The molecular structure of this compound, a triacylglycerol with stearic acid at the sn-1 and sn-3 positions and butyric acid at the sn-2 position, presents a unique case for stereochemical analysis. While the molecule itself does not possess a chiral center and is therefore achiral, the substitution pattern on the glycerol backbone results in a prochiral molecule. This prochirality arises because the two stearoyl groups at the primary (sn-1 and sn-3) positions are diastereotopic. Consequently, they are chemically non-equivalent and can be differentiated by chiral entities such as enzymes or in a chiral environment. This inherent asymmetry is a critical consideration in the advanced analytical characterization of this compound.

The differentiation of these diastereotopic positions is crucial for confirming the specific isomeric structure of this compound and distinguishing it from its potential isomers, such as Glyceryl 1-butyrate distearate. Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) with chiral stationary phases and high-resolution nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for this purpose.

High-performance liquid chromatography is a powerful technique for the separation of stereoisomers. For acylglycerols, this often involves the use of chiral stationary phases (CSPs). While this compound is achiral, any potential synthesis byproducts that are chiral, or chiral derivatives intentionally created for analytical purposes, can be resolved using this method. A common strategy involves the derivatization of the acylglycerol with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. For instance, reaction with an enantiomerically pure chiral isocyanate, such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate, would convert a racemic mixture of a chiral acylglycerol into a mixture of diastereomers with different physical properties, allowing for their separation.

High-resolution NMR spectroscopy is another cornerstone in the structural elucidation and isomer differentiation of acylglycerols. The chemical environment of the protons on the glycerol backbone is highly sensitive to the nature and position of the acyl chains. In the case of this compound, the protons at the sn-1 and sn-3 positions are diastereotopic and are expected to exhibit distinct signals in the ¹H NMR spectrum. The proton at the sn-2 position, being adjacent to the short-chain butyrate group, will have a characteristic chemical shift that is significantly different from the protons at the sn-1 and sn-3 positions, which are adjacent to the long-chain stearoyl groups.

The typical ¹H NMR spectrum of a triacylglycerol shows the methine proton at the sn-2 position as a multiplet in the downfield region, generally around δ 5.2-5.3 ppm. The methylene (B1212753) protons at the sn-1 and sn-3 positions appear as two distinct multiplets further upfield, typically in the range of δ 4.1-4.4 ppm. The slight difference in their chemical shifts is a direct consequence of their diastereotopic nature. The use of chiral shift reagents can further enhance the resolution of these signals, providing a clearer distinction between the sn-1 and sn-3 positions.

Table 1: Representative ¹H NMR Chemical Shifts for the Glycerol Backbone Protons of this compound

| Proton | Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₂ | sn-1 | ~4.30 | dd |

| CH₂ | sn-3 | ~4.15 | dd |

| CH | sn-2 | ~5.25 | m |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific instrument used. 'dd' denotes a doublet of doublets, and 'm' denotes a multiplet.

Biological Interactions and Metabolic Transformations of Glyceryl 2 Butyrate Distearate in Model Systems

In Vitro Metabolic Studies of Diacylglycerols

In vitro models provide a controlled environment to investigate the metabolic fate of diacylglycerols (DAGs) like Glyceryl 2-butyrate distearate. These studies are crucial for understanding the biochemical pathways involved in their breakdown and subsequent reintegration into cellular lipid pools.

The catabolism of acylglycerols is initiated by hydrolysis, a process mediated by lipases that break down triacylglycerols (TAGs) and diacylglycerols into their constituent fatty acids and partial glycerides. uomus.edu.iqmhmedical.com Much of this lipolysis occurs in adipose tissue, releasing free fatty acids into the plasma. uomus.edu.iq These components are then taken up by various tissues where they can be either oxidized for energy or re-esterified to rebuild acylglycerols. mhmedical.combasicmedicalkey.com

Within intestinal cells (enterocytes), the absorbed fatty acids and 2-monoacylglycerols (2-MAG) are efficiently re-synthesized back into TAGs. aocs.org This process involves two key enzymes: monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT). uomus.edu.iqaocs.org The resulting TAGs are then packaged into lipoprotein particles called chylomicrons for transport into the bloodstream. aocs.org The specific isomer of the initial diacylglycerol can influence the re-synthesis pathway. For instance, the lipolysis of 1,3-sn-DAG yields glycerol (B35011), suggesting that TAG re-synthesis can also occur efficiently through the glycerol-3-phosphate (G3P) pathway, not just the 2-monoacylglycerol pathway. nih.gov This highlights the cell's capacity to regenerate complex glycerolipids from their hydrolyzed precursors.

Pancreatic triglyceride lipase (B570770) is the essential enzyme for the efficient digestion of dietary fats, including diacylglycerols, in the intestine. nih.gov Its activity is crucial for breaking down these lipids into absorbable forms. naspghan.org In vitro studies show that pancreatic lipase acts on diacylglycerols, although its selectivity can differ from other lipases, such as gastric lipase. For example, while gastric lipase is more active on 1,3-sn-DAG, pancreatic lipase displays higher activity on TAG than on DAG when DAG is the initial substrate. nih.gov

However, when diacylglycerols are mixed with triacylglycerols, as they are during the course of natural digestion, they become a better substrate for lipases than triacylglycerols alone. nih.gov The hydrolysis of a 1,2-diacylglycerol by pancreatic lipase typically yields a 2-sn-monoacylglycerol (2-MAG) and a free fatty acid. nih.gov If the starting material is a 1,3-diacylglycerol, the end products are glycerol and free fatty acids. nih.gov These intermediate partial glycerides—monoacylglycerols and free fatty acids—are the primary forms in which dietary fats are absorbed by the intestinal mucosa.

Interaction with Intracellular Signaling Pathways

Diacylglycerols are not merely intermediates in lipid metabolism; they are also potent second messengers that play a pivotal role in intracellular signal transduction.

Diacylglycerol is a key activator for a variety of signaling proteins, most notably the family of serine/threonine kinases known as Protein Kinase C (PKC). nih.gov The conventional (cPKC) and novel (nPKC) isoforms of PKC are directly activated by DAG. nih.govportlandpress.com In cellular signaling, extracellular signals stimulate the hydrolysis of membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2), generating DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). tandfonline.com

The generated DAG remains in the membrane and serves as a binding site for PKC. The activation process is stereospecific, with only sn-1,2-DAG being capable of activating the enzyme. tandfonline.comresearchgate.net The binding of DAG occurs at the C1 domain, a cysteine-rich zinc finger structure present in cPKC and nPKC isoforms. portlandpress.comtandfonline.com This interaction increases the affinity of PKC for the membrane, causing the enzyme to translocate from the cytosol to the membrane, where it becomes catalytically active. tandfonline.com For conventional PKCs, this process is also dependent on calcium ions (Ca2+), which bind to the C2 domain and initiate the translocation. portlandpress.comtandfonline.com

The ability of a diacylglycerol molecule to activate PKC is highly dependent on its specific chemical structure. Research has established several key structural features that are critical for maximal enzymatic activation. pnas.org

Key structural requirements include:

Stereospecificity : Only the sn-1,2 isomer of diacylglycerol is a potent activator; sn-1,3 and sn-2,3 isomers are not effective. tandfonline.comnih.gov

Ester Bonds : The carbonyl groups of the ester linkages at both the sn-1 and sn-2 positions are necessary for maximal activity. Ether-linked analogs are not effective activators. pnas.orgnih.gov

Hydroxyl Group : A free hydroxyl group at the sn-3 position is required for the diacylglycerol to function as an activator. pnas.org

The nature of the fatty acyl chains also significantly influences the potency of PKC activation. Studies comparing different diacylglycerol species have revealed clear structure-activity relationships. researchgate.netnih.gov

| Structural Feature | Observation | Impact on PKC Activation | Source |

| Isomer Position | sn-1,2-diacylglycerols are potent activators. | sn-1,3 and sn-2,3 isomers show considerably lower activating capacity. | tandfonline.comnih.gov |

| Linkage Type | Ester-linked glycerolipids are effective. | Ether-linked analogs (dialkyl or alkyl acyl) are not effective activators. | nih.gov |

| sn-2 Acyl Chain Length | Increasing carbon number at sn-2 from C2 (acetyl) to C4 (butyryl). | Enhanced enzymatic activity, suggesting chain length at this position is important. | nih.gov |

| sn-2 Acyl Chain Saturation | Unsaturated fatty acids (e.g., arachidonoyl, docosahexaenoyl) at sn-2. | Increased potency of DAG to stimulate PKC activity compared to oleoyl. | researchgate.net |

| Overall Saturation | Unsaturated 1,2-diacylglycerols. | Generally more potent activators than saturated ones in certain vesicle systems. | nih.gov |

Specifically, research has shown that increasing the carbon number of the fatty acid at the sn-2 position from two to four (as in a butyrate (B1204436) group) results in enhanced enzymatic activity. nih.gov Furthermore, the presence of specific polyunsaturated fatty acids at the sn-2 position can significantly increase the potency of DAG to stimulate PKC activity in vitro. researchgate.net These findings demonstrate that the specific combination of fatty acids in a diacylglycerol molecule, such as the butyrate and stearate (B1226849) in this compound, dictates its efficacy as a signaling molecule.

Methodological Approaches in Lipidomics Research Applicable to this compound

Lipidomics research employs a range of advanced analytical techniques to identify and quantify diacylglycerol species in complex biological samples. Given that DAGs are often present in low abundance and can isomerize easily, these methods require high sensitivity and specificity. nih.govgerli.com

The gold standard for modern lipid analysis combines liquid-phase separation with mass spectrometry (MS). creative-proteomics.comacs.org

Mass Spectrometry (MS) : MS techniques, particularly tandem MS (MS/MS), are central to lipidomics. creative-proteomics.com Electrospray ionization (ESI) is the most frequently used technique due to its excellent sensitivity, allowing for the detection of individual DAG species. nih.govcreative-proteomics.com Fragmentation patterns from MS/MS analysis provide detailed structural information for identification. creative-proteomics.com

Liquid Chromatography (LC) : Coupling liquid chromatography with MS (LC-MS) allows for the separation of different lipid classes and individual molecular species prior to detection. creative-proteomics.com Normal-phase LC is well-suited for separating neutral lipids and can resolve 1,2- and 1,3-diacylglycerol isomers. aocs.org

Derivatization : To overcome analytical challenges like acyl group migration, derivatization is often employed. Transforming the free hydroxyl group of DAGs into a derivative, such as a 2,4-dinitrophenylurethane, fixes the stereochemistry and improves chromatographic separation. aocs.org One-step derivatization with reagents like dimethylglycine can also be used to enhance detection sensitivity and specificity in shotgun lipidomics approaches. nih.gov

Thin-Layer Chromatography (TLC) : Historically, TLC has been used extensively for separating neutral lipids. aocs.org It remains a useful method for isolating DAGs from lipid extracts for subsequent analysis. gerli.com

These methodological approaches allow for the precise quantitative analysis of specific DAGs like this compound in biological extracts, providing critical information on their roles in metabolism and cellular signaling. nih.gov

Q & A

Basic Research Questions

Q. How can researchers characterize the molecular structure and purity of glyceryl distearate?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm esterification sites and fatty acid chain positions .

- Mass Spectrometry (MS) to verify molecular weight (observed discrepancies: ~625.02 vs. 610.99 g/mol, requiring calibration with certified standards) .

- HPLC with evaporative light scattering detection (ELSD) to quantify mono-, di-, and triester fractions, as demonstrated in USP-based protocols for related glycerides .

Q. What are the key physicochemical properties relevant to glyceryl distearate’s role as an emulsifier?

- Methodological Answer : Prioritize the following analyses:

- Hydrophilic-Lipophilic Balance (HLB) : Determine via Griffin’s method (HLB ≈ 2, indicative of lipophilic dominance) .

- Thermal Behavior : Use differential scanning calorimetry (DSC) to assess melting range (50–60°C), critical for formulation stability .

- Solubility Profiling : Test in polar (e.g., water) and nonpolar solvents (e.g., hexane) to guide emulsion design .

Q. How can researchers validate glyceryl distearate’s functionality in pharmaceutical formulations?

- Methodological Answer :

- In Vitro Release Studies : Simulate gastrointestinal conditions using USP dissolution apparatus to evaluate controlled-release kinetics .

- Powder Flow Analysis : Employ a Freeman FT4 Powder Rheometer to assess its efficacy as a lubricant in capsule filling .

Advanced Research Questions

Q. How to resolve contradictions in reported molecular weights and structural data for glyceryl distearate?

- Methodological Answer :

- Synthetic Pathway Verification : Compare esterification methods (e.g., enzymatic vs. chemical catalysis) that may yield regioisomeric differences (1,2- vs. 1,3-diesters) .

- Isomeric Purity Assessment : Use chiral chromatography or X-ray crystallography to distinguish between rac- and meso-forms .

- Cross-Reference Databases : Validate data against authoritative sources like USP-NF or EINECS entries (CAS 1323-83-7) .

Q. What experimental designs are optimal for evaluating glyceryl distearate’s emulsification efficiency in complex matrices?

- Methodological Answer :

- Ternary Phase Diagrams : Map oil/water/emulsifier ratios to identify stable emulsion regions .

- Accelerated Stability Testing : Use centrifugation, freeze-thaw cycles, and dynamic light scattering (DLS) to monitor droplet size changes over time .

- Interfacial Tension Measurement : Apply the Du Noüy ring method to quantify surfactant efficacy .

Q. How to assess the environmental impact of glyceryl distearate despite limited ecotoxicological data?

- Methodological Answer :

- Read-Across Analysis : Leverage data from structurally similar compounds (e.g., glyceryl monostearate) to predict biodegradability and aquatic toxicity .

- OECD 301D Test : Measure biochemical oxygen demand (BOD) over 28 days to estimate biodegradation potential .

- QSAR Modeling : Use tools like ECOSAR to simulate persistence and bioaccumulation .

Q. What advanced techniques can elucidate glyceryl distearate’s role in lipid-based drug delivery systems?

- Methodological Answer :

- Small-Angle X-ray Scattering (SAXS) : Probe self-assembled nanostructures (e.g., micelles or vesicles) in aqueous media .

- Cryo-TEM : Visualize emulsion morphology at nanoscale resolution .

- In Silico Modeling : Use molecular dynamics simulations to predict interactions with active pharmaceutical ingredients (APIs) .

Data Analysis & Interpretation

Q. How to address batch-to-batch variability in glyceryl distearate synthesis?

- Methodological Answer :

- Quality by Design (QbD) : Implement factorial design experiments to optimize reaction parameters (temperature, catalyst concentration) .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor esterification in real time .

Q. What statistical approaches are recommended for analyzing glyceryl distearate’s effects on formulation stability?

- Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.